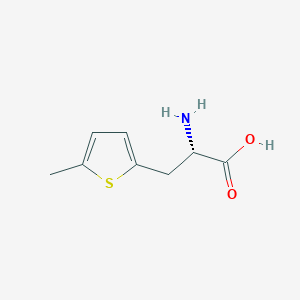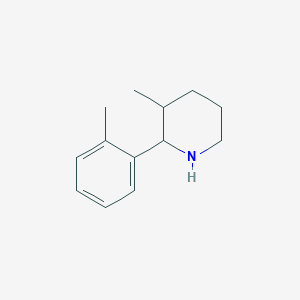
N1,N1-Dimethylethane-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Dimethylethane-1,2-diamine hydrochloride: is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a distinctive amine-like odor. The chemical formula for this compound is C4H12N2·HCl. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1,N1-Dimethylethane-1,2-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Dimethylethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N1,N1-Dimethylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N1,N1-Dimethylethane-1,2-diamine hydrochloride exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethylethylenediamine: Similar in structure but with ethyl groups instead of methyl groups.
N,N-dimethylaminopropylamine: Contains an additional carbon in the chain.
1,1-dimethylethylenediamine: Has a different substitution pattern on the nitrogen atoms.
Uniqueness
N1,N1-Dimethylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which allows it to form stable complexes with metal ions. This property makes it particularly useful in catalytic applications and in the synthesis of pharmaceuticals and other industrial chemicals.
Eigenschaften
Molekularformel |
C4H13ClN2 |
|---|---|
Molekulargewicht |
124.61 g/mol |
IUPAC-Name |
N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H |
InChI-Schlüssel |
GFMUAWWLXMJVRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B8524998.png)

![1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}pyrrolidine](/img/structure/B8525020.png)
![tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8525023.png)

![tert-butyl N-(1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidin-4-yl)carbamate](/img/structure/B8525040.png)







![tert-Butyl 8-(cyclopropylmethoxy)-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8525099.png)
